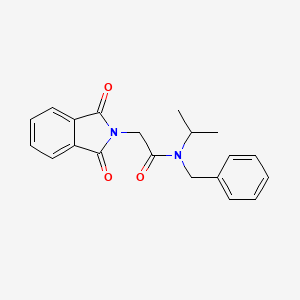

![molecular formula C19H17ClO3 B5542300 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one CAS No. 6154-35-4](/img/structure/B5542300.png)

7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of chromen-2-one derivatives typically involves strategies such as the O-acylation reaction, as seen in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, which yields an 88% yield under controlled conditions (Becerra, Portilla, & Castillo, 2021). Such methods could be adapted for the synthesis of "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one," considering the structural similarities.

Molecular Structure AnalysisThe molecular structure of chromen-2-one derivatives is often elucidated using techniques like NMR spectroscopy and X-ray crystallography. For example, the structure of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid was determined using these methods, providing detailed insight into the spatial arrangement and electronic environment of the molecule (Barili et al., 2001). Similar analyses would be essential for understanding the precise molecular configuration of "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one."

Chemical Reactions and Properties

Chromen-2-one derivatives participate in various chemical reactions, highlighting their reactivity and potential for further modification. For instance, the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid demonstrate the versatility of chromen-2-one compounds in chemical transformations (Barili et al., 2001). Such data can provide insights into the reactivity of "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one" and its potential for further chemical modifications.

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. Studies like the one on fluorescent probe 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one offer valuable information on these aspects, including crystalline structure and thermal stability (Yadav et al., 2015). Such information would be pertinent for "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one," influencing its handling and storage conditions.

Chemical Properties Analysis

Applications De Recherche Scientifique

Antibacterial Activity

Coumarin derivatives, including compounds structurally related to 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one, have been synthesized and evaluated for their antibacterial properties. Studies demonstrate that these compounds exhibit bacteriostatic and bactericidal activities against various bacterial strains, such as Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as antimicrobial agents (Behrami & Vaso, 2017).

Synthesis and Biological Activities

Research into the synthesis of hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides has been conducted, with some newly synthesized compounds being screened for antimicrobial and antioxidant activities. This research illustrates the versatility of chromen-2-one derivatives in generating compounds with potential biological benefits (Hatzade et al., 2008).

Antimicrobial Agents

The design, synthesis, and evaluation of Schiff’s bases of 4-chloro-3-coumarin aldehyde have been explored, revealing significant antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. This underscores the potential of chromen-2-one derivatives in developing new antimicrobial agents (Bairagi et al., 2009).

Molecular Docking and Structural Analysis

Studies involving molecular docking, Hirshfeld surface, structural, spectroscopic, electronic, NLO, and thermodynamic analyses on novel hybrid compounds containing pyrazole and coumarin cores, including derivatives of chromen-2-one, provide insights into their potential pharmaceutical applications. These compounds exhibit various interactions and properties that could be beneficial for drug development (Sert et al., 2018).

Antioxidant Activity

The synthesis and evaluation of novel 2H-chromene derivatives bearing phenylthiazolidinones have been conducted, with some compounds displaying remarkable antimicrobial activity on different bacterial classes and fungi, indicating their potential as antioxidant agents (El Azab et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

7-[(3-chlorophenyl)methoxy]-4-propylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO3/c1-2-4-14-10-19(21)23-18-11-16(7-8-17(14)18)22-12-13-5-3-6-15(20)9-13/h3,5-11H,2,4,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXNAMTLZDCMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977107 |

Source

|

| Record name | 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6154-35-4 |

Source

|

| Record name | 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

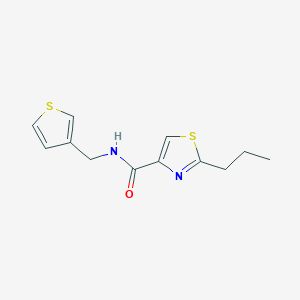

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

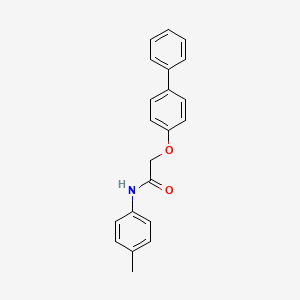

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

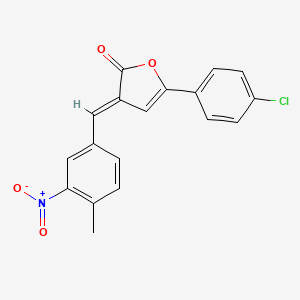

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)